molecular formula C13H9ClO3 B174926 (4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone CAS No. 18239-10-6

(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone

Cat. No.: B174926
CAS No.: 18239-10-6
M. Wt: 248.66 g/mol
InChI Key: OKCRKLJFFOUPLM-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone is an organic compound with the molecular formula C13H9ClO3 It is a derivative of benzophenone, characterized by the presence of a 4-chlorophenyl group and two hydroxyl groups at the 2 and 4 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone typically involves the condensation of 4-chlorobenzoyl chloride with resorcinol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve resorcinol in anhydrous dichloromethane.
  • Add aluminum chloride to the solution and stir at room temperature.
  • Slowly add 4-chlorobenzoyl chloride to the reaction mixture while maintaining the temperature below 10°C.
  • After the addition is complete, allow the reaction to proceed at room temperature for several hours.
  • Quench the reaction with ice-cold water and extract the product with dichloromethane.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2,4-dihydroxybenzophenone quinone.

    Reduction: Formation of (4-chlorophenyl)(2,4-dihydroxyphenyl)methanol.

    Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.

    Industry: Utilized in the production of UV-curable coatings and inks due to its photoinitiating properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the carbonyl group can participate in nucleophilic addition reactions. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxyl group at the 4 position instead of the 2 position.

    (2-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with the chlorine atom at the 2 position instead of the 4 position.

Uniqueness

(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone is unique due to the presence of two hydroxyl groups at the 2 and 4 positions, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

(4-chlorophenyl)-(2,4-dihydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCRKLJFFOUPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-chlorobenzoyl chloride (1.0 g, 5.8 mmol) and 1-chloro-3-methoxybenzene(823.7 mmol) in CH2Cl2 (150 mL) at 0° C. was added AlCl3 (841.5 mg, 6.4 mmol). The reaction mixture was warmed to room temperature. After 12h the reaction mixture was poured into aq. NaHCO3 and extracted with CH2Cl2 (twice). The combined extracts were washed with brine, dried over Na2SO4, and concentrated in vaccuo to provide the crude product. Purification by silica gel chromatography provided (2-chloro-4-methoxyphenyl)(4-chlorophenyl)methanone(1.1 g, 4.1 mmol). (2-Chloro-4-methoxyphenyl)(4-chlorophenyl)methanone was dissolved in AcOH (60 mL) and 49% HBr (60 mL) was added. After 12h at 90° C. all volatiles were evaporated in vaccuo to afford (4-chlorophenyl)(2,4-dihydroxyphenyl)methanone in quantitative yield. This was dissolved in MeOH (30 mL) and THF (6 mL) and cooled to 0° C. Into the reaction mixture NaBH4 (235.5 mg, 6.2 mmol) was added. After 30 minutes the reaction was quenched with aq. NH4Cl and extracted with EtOAc. The combined extracts were washed with brine, dried over Na2SO4, and concentrated in vaccuo. Without purification this was subjected to alkylation with 1,8-dibromoocatane (3.3 g, 12.3 mmol) and K2CO3 (1.7 g, 12.3 mmol) in DMF (45 mL). After 12h the reaction mixture was diluted with water (150 mL) and water phase was extracted with EtOAc (twice). The combined organic phase was washed with brine, dried over Na2SO4, and concentrated in vaccuo to give the crude product. Purification by silica gel chromatography provided (4-(8-bromooctyloxy)-2-chlorophenyl)(4-chlorophenyl)methanol (1.6 g, 3.5 mmol). To a stirred solution of (4-(8-bromooctyloxy)-2-chlorophenyl)(4-chlorophenyl)methanol (1.6 g, 3.5 mmol) in THF (25 mL) was added N-methylprop-2-en-1-amine (746 mg, 10.5 mmol) and NaHCO3 (11.0 mmol). After 36h at room temperature the reaction mixture was filtered through a glass-filter. The filtrate was evaporated in vaccuo. Purification by silica gel chromatography provided (4-(8-(allyl(methyl)amino)octyloxy)-2-chlorophenyl)(4-chlorophenyl)methanol (1.5 g, 3.3 mmol); 1H-NMR (300 MHz, CDCl3); 7.29-7.17 ppm (m, 5H), 6.84 (d, J=10.1 Hz, 1H), 6.74 (s, 1H), 5.98-5.80 (m, 2H), 5.31-5.15 (m, 2H), 3.85 (t, J=7.6 Hz, 2H), 3.20-3.08 (m, 2H), 2.58-2.40 (m, 2H), 2.35 (s, 3H), 1.77-1.45 (m, 4H), 1.32-1.15 (m, 8H); 13C—NMR (75 MHz, CDCl3) 156.3 ppm, 138.3, 134.2, 131.8, 130.0, 129.6, 129.3, 116.2, 74.5, 68.8, 60.4, 43.8, 57.0, 29.6, 29.3, 28.1, 27.3, 25.9; ESI-MS calcd for C25H34Cl2NO2 [M+H]+: 450.2. found 450.2.
Name
(2-Chloro-4-methoxyphenyl)(4-chlorophenyl)methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
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reactant
Reaction Step Two

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